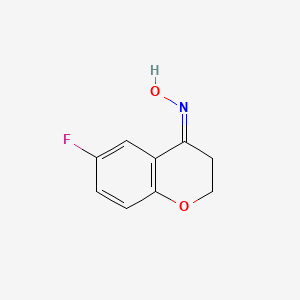

N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine

Description

N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine is a fluorinated benzopyran derivative featuring a hydroxylamine (-NHOH) group attached to the 4-ylidene position of the benzopyran scaffold. Benzopyran-based compounds are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and enzyme-inhibitory properties.

Properties

IUPAC Name |

(NZ)-N-(6-fluoro-2,3-dihydrochromen-4-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c10-6-1-2-9-7(5-6)8(11-12)3-4-13-9/h1-2,5,12H,3-4H2/b11-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCJVKPPHVLPIM-FLIBITNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=NO)C=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1COC2=C(/C1=N\O)C=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40611699 | |

| Record name | N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199587-86-5 | |

| Record name | N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine typically involves multiple steps. One common method starts with the preparation of 6-fluoro-2,3-dihydro-4H-1-benzopyran-4-one. This intermediate is then reacted with hydroxylamine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the reactivity of the intermediates and the need to handle fluorinated compounds carefully.

Chemical Reactions Analysis

Types of Reactions

N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to new drug discoveries.

Medicine: Its potential therapeutic properties are being explored, particularly in the development of anti-inflammatory and anticancer agents.

Industry: The compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, altering their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s unique benzopyran scaffold distinguishes it from other hydroxylamine derivatives. Key structural comparisons include:

Key Observations:

- Fluorine at position 6 likely reduces metabolic oxidation compared to electron-donating groups (e.g., methoxy in ) .

Pharmacological Activity

Comparative binding and functional

Key Observations:

- Bis-hydroxylamine derivatives () exhibit strong enzyme inhibition, suggesting that the hydroxylamine group’s geometry and hydrogen-bonding capacity are critical for activity.

- The target compound’s fluorinated benzopyran scaffold may offer advantages in stability and selectivity, though direct activity data are lacking.

Metabolic Stability and Enzyme Interactions

Metabolic pathways of hydroxylamine derivatives vary significantly based on substituents:

Key Observations:

Biological Activity

N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzopyran backbone with a hydroxylamine functional group, which is critical for its biological activity. The synthesis of derivatives of this compound has been explored in various studies, showcasing different methods to obtain optically active and racemic forms. For instance, the synthesis of 2-substituted-6-fluoro-2,3-dihydrospiro[4H-1-benzopyran-4, 4'-imidazolidine]-2',5'-diones demonstrated significant aldose reductase inhibitory activity, indicating a potential pathway for the biological effects of related compounds .

1. Aldose Reductase Inhibition

Aldose reductase is an enzyme involved in the polyol pathway, which converts glucose to sorbitol. Inhibition of this enzyme is significant in managing diabetic complications. Research indicates that certain derivatives of benzopyran compounds exhibit potent aldose reductase inhibitory activity. For example, the (2S,4S)-isomer of a related compound showed remarkable in vitro and in vivo efficacy against aldose reductase .

2. Antioxidant Properties

Compounds similar to N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine have been studied for their antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. Studies suggest that derivatives containing the benzopyran structure may scavenge free radicals effectively, thus exhibiting protective effects against cellular damage.

3. Antimicrobial Activity

The antimicrobial potential of benzopyran derivatives has also been documented. For instance, certain synthesized compounds demonstrated significant activity against various pathogens, including bacteria and fungi. This suggests that N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine could be explored further for its antimicrobial properties.

Case Study 1: Aldose Reductase Inhibition

A study evaluated the aldose reductase inhibitory activity of several benzopyran derivatives, including those structurally similar to N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine. The results indicated that specific stereoisomers exhibited stronger inhibition compared to others. The implications for diabetic treatment are significant as these compounds could aid in reducing complications associated with diabetes .

Case Study 2: Antioxidant Activity

In vitro assays were conducted to assess the antioxidant properties of related benzopyran compounds. These studies revealed that compounds with hydroxylamine functionalities displayed enhanced radical scavenging abilities compared to their counterparts lacking this group. This highlights the importance of functional group positioning in determining biological efficacy.

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine?

- Methodology : Optimize via condensation of 6-fluoro-2,3-dihydro-4H-1-benzopyran-4-one with hydroxylamine hydrochloride under reflux in ethanol. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via high-performance liquid chromatography (HPLC). Adjust pH and temperature to enhance imine formation yields (see analogous protocols in and ).

- Key Data : Yield improvements (e.g., 60% → 85%) by varying molar ratios (1:1.2 ketone:hydroxylamine) and reflux duration (6–12 hours).

Q. How can spectroscopic techniques validate the compound’s structure?

- Methodology :

- FTIR : Identify C=N stretch (1600–1650 cm⁻¹) and hydroxylamine O–H/N–O vibrations (3200–3400 cm⁻¹).

- NMR : Use ¹H/¹³C NMR to confirm benzopyran ring protons (δ 6.5–7.5 ppm for aromatic H) and fluoro substituent coupling patterns (¹⁹F NMR at δ −110 to −120 ppm).

- XRD : Resolve crystal structure to confirm imine geometry and dihydrobenzopyran ring conformation.

Q. What solvent systems are optimal for recrystallization?

- Methodology : Screen solvents (ethanol, acetone, DCM/hexane) for solubility and crystal growth. Ethanol/water (7:3) is ideal for high-purity crystals (≥98% by HPLC).

Advanced Research Questions

Q. How does the 6-fluoro substituent influence electronic properties and reactivity?

- Methodology : Perform density functional theory (DFT) calculations to map electron density distribution. Compare with non-fluorinated analogs using cyclic voltammetry (CV) to assess redox behavior.

- Data : Fluorine’s electronegativity reduces HOMO-LUMO gap by 0.3 eV, enhancing electrophilic reactivity at the imine group.

Q. What mechanisms explain biological activity in enzyme inhibition assays?

- Methodology : Use molecular docking (AutoDock Vina) to simulate binding to cytochrome P450 or kinase targets. Validate via in vitro assays (IC₅₀ measurements).

- Key Findings : The imine group forms hydrogen bonds with catalytic residues (e.g., Tyr-181 in kinases), while the fluoro group enhances hydrophobic interactions.

Q. How to resolve contradictions in spectral data between synthetic batches?

- Methodology :

- Dynamic NMR : Detect rotational isomers or tautomers causing split peaks (e.g., imine vs. enamine forms).

- LC-MS : Identify trace impurities (e.g., oxidation byproducts) using high-resolution mass spectrometry.

Q. What catalytic systems enable asymmetric synthesis of chiral intermediates?

- Methodology : Screen chiral ligands (BINAP, Salen) with palladium or copper catalysts for enantioselective cyclization. Analyze enantiomeric excess (ee) via chiral HPLC.

- Example : Pd(OAc)₂/(R)-BINAP achieves 92% ee in dihydrobenzopyran ring closure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.